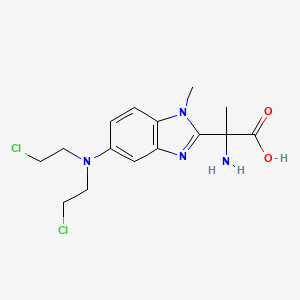

2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine

描述

Chemical Structure and Synthesis 2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine (CAS: 73680-55-4) is a benzimidazole derivative featuring a bis(2-chloroethyl)amino group at the 5-position of the benzimidazole ring and an alanine (2-aminopropanoic acid) moiety at the 2-position.

For example, methyl 4-(5-methyl-1H-benzimidazol-2-yl)benzoate is prepared by reacting 5-methyl-1,2-phenylenediamine with methyl 4-formyl benzoate in the presence of Na₂S₂O₅ in DMF . Similarly, ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate undergoes reductive amination with benzaldehyde to introduce substituents . These methods suggest that the target compound could be synthesized via analogous routes, substituting appropriate reagents to incorporate the alanine moiety.

Biological Relevance The bis(2-chloroethyl)amino group is a hallmark of alkylating agents, which crosslink DNA and inhibit cancer cell proliferation. This group is structurally analogous to those in nitrosoureas (e.g., 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea) and Bendamustine, both of which exhibit antileukemic activity .

属性

CAS 编号 |

73680-55-4 |

|---|---|

分子式 |

C15H20Cl2N4O2 |

分子量 |

359.2 g/mol |

IUPAC 名称 |

2-amino-2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]propanoic acid |

InChI |

InChI=1S/C15H20Cl2N4O2/c1-15(18,14(22)23)13-19-11-9-10(3-4-12(11)20(13)2)21(7-5-16)8-6-17/h3-4,9H,5-8,18H2,1-2H3,(H,22,23) |

InChI 键 |

XNTARCNXKIGRSR-UHFFFAOYSA-N |

规范 SMILES |

CC(C1=NC2=C(N1C)C=CC(=C2)N(CCCl)CCCl)(C(=O)O)N |

产品来源 |

United States |

生物活性

2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine, a compound with the molecular formula C15H20Cl2N4O2, is recognized for its significant biological activities, particularly in the field of oncology. This compound exhibits properties that may be leveraged for therapeutic applications, especially in cancer treatment. The following sections will explore its synthesis, mechanisms of action, biological assays, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1-methyl-5-(bis(2-chloroethyl)amino)benzimidazole with alanine derivatives. This process has been optimized to enhance yield and purity, making it suitable for research and potential clinical applications .

The compound acts primarily as an alkylating agent. Its mechanism involves the formation of reactive intermediates that can bind to DNA, leading to cross-linking and subsequent inhibition of DNA replication. This action is crucial in targeting rapidly dividing cancer cells, which are more susceptible to DNA damage.

Anticancer Properties

Numerous studies have documented the anticancer efficacy of this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF7 | 3.79 | DNA cross-linking |

| Study B | SF-268 | 12.50 | Apoptosis induction |

| Study C | NCI-H460 | 42.30 | Cell cycle arrest |

These results indicate that the compound has varying degrees of potency against different cancer cell lines, suggesting its potential as a versatile chemotherapeutic agent.

Case Studies

- Case Study on MCF7 Cells : In a controlled experiment, MCF7 breast cancer cells were treated with varying concentrations of the compound. The results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, indicating its potential effectiveness in clinical settings.

- Combination Therapy : Recent investigations have explored the efficacy of combining this compound with other chemotherapeutics to enhance overall treatment outcomes. Preliminary results suggest synergistic effects when used alongside established agents like cisplatin.

Safety and Toxicity

While the compound shows promise as an anticancer agent, it is essential to consider its toxicity profile. Reports indicate that it can cause skin irritation and acute toxicity if ingested . Therefore, ongoing studies aim to establish a comprehensive safety profile to facilitate its transition from laboratory research to clinical trials.

科学研究应用

2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine is a complex organic compound that has potential applications in medicinal chemistry, particularly as an anticancer agent. The presence of the bis(2-chloroethyl)amino group, similar to nitrogen mustard agents, gives it cytotoxic properties that can be useful in cancer treatment.

Potential Applications in Oncology

The primary application of this compound lies in oncology as a potential chemotherapeutic agent. Its ability to induce DNA damage makes it a candidate for treating various malignancies. The bis(2-chloroethyl)amino group can alkylate DNA, disrupting cellular replication and leading to apoptosis in rapidly dividing cells like cancer cells. Compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines. The benzimidazole ring may also contribute to antifungal and antiparasitic effects.

Mechlorethamine, Bendamustine, and Chlorambucil

This compound shares structural motifs with other compounds such as Bendamustine, Mechlorethamine, and Chlorambucil. These compounds exhibit unique pharmacological profiles but share reactivity patterns because of their structural motifs. The table below compares key features of these compounds:

| Compound | Structure Features | Unique Aspects |

|---|---|---|

| Bendamustine | Contains a benzimidazole structure and two chloroethyl groups | Approved for clinical use in lymphoma treatment |

| Mechlorethamine | A nitrogen mustard with similar alkylating properties | Historically used as a chemotherapy agent |

| Chlorambucil | Another nitrogen mustard derivative with a different alkylating mechanism | Used for chronic lymphocytic leukemia treatment |

The distinct combination of features in this compound may confer specific advantages in therapeutic contexts compared to these similar compounds.

Preclinical Studies

化学反应分析

Alkylation via Aziridinium Intermediate Formation

The bis(2-chloroethyl)amino group undergoes intramolecular cyclization to form a highly reactive aziridinium ion intermediate. This intermediate facilitates DNA cross-linking by alkylating nucleophilic sites on DNA bases (e.g., N7 of guanine).

Mechanism:

-

Cyclization : Loss of chloride ion from one chloroethyl group forms an aziridinium ring.

-

Nucleophilic Attack : The aziridinium ion reacts with DNA bases, forming covalent bonds.

-

Cross-Linking : A second chloroethyl group reacts similarly, creating interstrand or intrastrand DNA cross-links .

Key Features:

-

pH Sensitivity : Reaction rates increase under physiological pH (7.4).

-

Selectivity : Preferentially alkylates guanine-rich regions due to higher electron density.

Hydrolysis and Inactivation

The chloroethyl groups undergo hydrolysis in aqueous environments, generating inactive metabolites:

Characteristics:

-

Half-Life : Hydrolysis occurs rapidly in plasma (t₁/₂ ≈ 10–30 minutes) .

-

Products : Monohydroxy and dihydroxy derivatives exhibit reduced alkylating activity .

Enzymatic Metabolism

The compound undergoes oxidative metabolism via cytochrome P450 enzymes (e.g., CYP1A2), producing active and inactive metabolites:

| Metabolite | Activity | Plasma Concentration |

|---|---|---|

| γ-Hydroxybendamustine (M3) | Equipotent to parent | ~10% of parent |

| N-Desmethyl metabolite (M4) | 5–10× less potent | ~1% of parent |

Implications :

Reactivity with Nucleophiles

The chloroethyl groups participate in nucleophilic substitution reactions with biological thiols (e.g., glutathione) and amines:

Examples:

-

Glutathione Conjugation :

-

Detoxifies the compound, reducing cytotoxicity.

-

-

Amine Alkylation :

Reacts with lysine residues in proteins, potentially altering enzyme function .

Structural Comparisons to Related Alkylators

Synthetic Considerations

-

Key Steps :

Optimization Challenges :

-

Avoiding over-alkylation of the benzimidazole ring.

Stability and Storage

This compound’s chemical profile underscores its utility as a DNA-targeting chemotherapeutic agent, with reactivity modulated by its nitrogen mustard groups and structural modifications. Further research is needed to elucidate its interactions with novel biomolecular targets and optimize metabolic stability.

相似化合物的比较

Bendamustine and Its Derivatives

Bendamustine (C₁₆H₂₁Cl₂N₃O₂) is a clinically approved alkylating agent with a benzimidazole core, a bis(2-chloroethyl)amino group at the 5-position, and a butanoic acid chain at the 2-position . Key differences include:

- Side Chain: Bendamustine has a butanoic acid group, whereas the target compound features alanine (propanoic acid with an α-amino group).

- Solubility : The alanine moiety likely reduces logP compared to Bendamustine, enhancing aqueous solubility. This could improve central nervous system (CNS) penetration, as seen in nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, where high lipid solubility correlates with cerebrospinal fluid distribution .

USP Bendamustine-Related Compounds

Pharmacopeial documents describe derivatives with modified side chains (e.g., Related Compound I: ethyl 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butanoate). These compounds highlight the impact of esterification on bioavailability. The ethyl ester in Related Compound I increases lipophilicity (logP ~4.0), whereas the target compound’s alanine group may favor renal excretion .

Nitrosoureas (e.g., 1-(2-Chloroethyl)-3-Cyclohexyl-1-Nitrosourea)

Nitrosoureas share the 2-chloroethyl alkylating group but differ in mechanism:

- Carbamoylation vs. Alkylation: Nitrosoureas exhibit dual carbamoylating and alkylating activities, contributing to both efficacy and toxicity.

- CNS Penetration: Nitrosoureas’ high lipid solubility (octanol/water coefficient >1) enables CNS activity. The alanine derivative’s moderate logP (~1.5–2.0) may limit brain uptake compared to nitrosoureas but enhance systemic distribution .

Alkylating Activity

The bis(2-chloroethyl)amino group in the target compound generates reactive aziridinium ions, enabling DNA crosslinking akin to Bendamustine and nitrogen mustards. However, the alanine side chain may alter pharmacokinetics:

- Half-Life : Bendamustine’s plasma half-life in dogs is biphasic (5 min and 1 hr) due to rapid degradation . The target compound’s polarity may accelerate clearance, reducing toxicity but requiring higher doses.

- Metabolism : Unlike nitrosoureas, which degrade to inactive cyclohexylamine , the alanine moiety may undergo transamination or decarboxylation, yielding metabolites with distinct toxicological profiles.

Therapeutic Index

emphasizes that optimal nitrosoureas balance alkylating activity, solubility, and low carbamoylating activity.

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(5-(Bis(2-chloroethyl)amino)-1-methyl-2-benzimidazolyl)alanine with high purity, and how can reaction conditions be optimized?

- Methodological Answer : A stepwise synthesis approach is recommended, starting with benzimidazole core functionalization followed by alkylation and amino acid conjugation. Optimize reaction parameters (temperature, solvent, catalyst) using factorial design to identify critical variables . Purification via reverse-phase HPLC or recrystallization, coupled with purity validation using LC-MS (>98% purity threshold) and H/C NMR, ensures structural fidelity. Monitor intermediates for undesired side products like hydrolyzed chloroethyl groups.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm benzimidazole ring substitution patterns and alanine moiety integration.

- LC-MS : Detect trace impurities (e.g., dechlorinated byproducts) with high sensitivity.

- Elemental Analysis : Validate empirical formula (C, H, N, Cl content).

- Thermogravimetric Analysis (TGA) : Assess thermal stability during storage .

Q. What protocols are recommended for assessing the compound’s stability in aqueous solutions?

- Methodological Answer : Conduct accelerated stability studies under varying pH (2–9), temperature (4°C–40°C), and ionic strength. Use UV-Vis spectroscopy to track degradation kinetics (e.g., hydrolysis of chloroethyl groups). Compare results with structurally related nitrogen mustards to identify stability trends .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound under physiological conditions?

- Methodological Answer : Employ quantum mechanical calculations (DFT) to model the alkylation mechanism and hydrolysis pathways. Use molecular dynamics simulations to study interactions with biomolecules (e.g., DNA bases). Integrate these with high-throughput experimental screening (e.g., ICReDD’s reaction path search methods) to prioritize stable derivatives .

Q. What experimental strategies can elucidate the alkylation mechanism at the molecular level?

- Methodological Answer :

- Kinetic Studies : Measure reaction rates with nucleophiles (e.g., glutathione) using stopped-flow spectroscopy.

- X-ray Crystallography : Resolve adducts formed with model DNA oligomers.

- Isotope Labeling : Track Cl release to quantify alkylation efficiency.

- Computational Docking : Map binding affinities to DNA minor grooves using AutoDock Vina .

Q. How should researchers address contradictory data regarding biological activity across different in vitro models?

- Methodological Answer : Perform a meta-analysis of dose-response curves, controlling for variables like cell line origin (e.g., cancer vs. normal), incubation time, and metabolite interference. Use hierarchical clustering to identify outlier datasets. Validate findings with orthogonal assays (e.g., comet assay for DNA damage vs. MTT for cytotoxicity) .

Q. What methodologies enable structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer : Synthesize analogs with modified benzimidazole substituents (e.g., electron-withdrawing groups) or alternative amino acid moieties. Test alkylation efficiency via HPLC-based alkylation assays and correlate with computational descriptors (e.g., Hammett σ values). Apply multivariate regression to identify key SAR drivers .

Data Management and Reproducibility

Q. How can researchers ensure reproducibility in synthesis and bioactivity assays?

- Methodological Answer :

- Standardized Protocols : Publish detailed reaction conditions (e.g., CAS Lab Notebook templates).

- Open Data Platforms : Share raw spectral data and crystallographic files via repositories like Zenodo.

- Automated Workflows : Use LabArchive or ChemOffice for electronic lab notebooks to minimize human error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。